2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Catalog No.
S715128
CAS No.
158063-67-3
M.F
C7H3Cl2F3N2O
M. Wt
259.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(trifluoromethyl)nicotinamide

CAS Number

158063-67-3

Product Name

2,6-Dichloro-4-(trifluoromethyl)nicotinamide

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C7H3Cl2F3N2O

Molecular Weight

259.01 g/mol

InChI

InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15)

InChI Key

KPMYDDLYJBPUEY-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4Cl2F3N and a molecular weight of approximately 244.0 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a trifluoromethyl group at the 4 position, contributing to its unique chemical properties. The presence of these substituents enhances its lipophilicity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and agrochemicals .

  • Oxidation: The amide group can be oxidized to yield corresponding carboxylic acids.
  • Reduction: The amide can be reduced to form primary amines or alcohols.
  • Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride serves as reducing agents.
  • Substitution: Nucleophiles like amines or thiols can react under basic conditions to replace chlorine atoms.

2,6-Dichloro-4-(trifluoromethyl)nicotinamide exhibits significant biological activity, particularly in enzyme inhibition. Its structural similarity to biologically active compounds allows it to interact with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential as a palm site inhibitor of Hepatitis C virus NS5B polymerase, indicating its relevance in antiviral drug development .

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide typically involves several steps:

  • Chlorination: Nicotinamide is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions.
  • Trifluoromethylation: The chlorinated intermediate is then reacted with trifluoromethylating agents (e.g., trifluoromethyl iodide) to introduce the trifluoromethyl group at the 4 position .

This compound has diverse applications across multiple fields:

  • Medicinal Chemistry: Acts as a precursor in synthesizing pharmaceutical intermediates and potential drug candidates.
  • Agriculture: Used in developing agrochemicals due to its effectiveness against pests and pathogens.
  • Research: Serves as a building block for synthesizing more complex organic molecules and studying enzyme interactions .

Research indicates that 2,6-Dichloro-4-(trifluoromethyl)nicotinamide interacts with specific enzymes and receptors, potentially modulating their activity. The trifluoromethyl group enhances its binding affinity to biological targets, making it an important compound for further pharmacological studies. Interaction studies have highlighted its role in inhibiting viral polymerases and other critical enzymes involved in disease processes.

Several compounds share structural similarities with 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Chloro-4-(trifluoromethyl)nicotinamideOne chlorine atom instead of twoLower lipophilicity compared to the target compound
3,5-Dichloro-4-(trifluoromethyl)nicotinamideDifferent positioning of chlorine atomsDifferent biological activity profile
NicotinamideNo halogen substitutionLess potent in enzyme inhibition
2,6-Dichloro-nicotinic acidLacks the trifluoromethyl groupMore hydrophilic, different applications

The unique combination of two chlorine atoms and a trifluoromethyl group at specific positions distinguishes 2,6-Dichloro-4-(trifluoromethyl)nicotinamide from these similar compounds, contributing to its unique reactivity and biological profile .

2,6-Dichloro-4-(trifluoromethyl)nicotinamide, identified by CAS Number 158063-67-3, represents a significant milestone in the evolution of modern insecticides. This compound serves as a crucial intermediate in the synthesis pathway of flonicamid, a systemic insecticide with selective action against aphids and other sucking pests.

The development of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is intrinsically linked to the discovery of flonicamid by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1992. The breakthrough occurred when researchers at ISK identified that certain derivatives of trifluoromethylpyridine demonstrated remarkable efficacy in controlling aphid populations. This discovery marked the beginning of a new direction in insecticide research focused on trifluoromethylpyridine compounds.

Throughout the 1990s, the development of synthesis pathways for compounds like 2,6-Dichloro-4-(trifluoromethyl)nicotinamide accelerated, culminating in the commercial development of flonicamid in the late 1990s. By 2014, flonicamid had secured registration in over forty countries across the Americas, Asia, Europe, and Africa, highlighting the global importance of the chemistry behind 2,6-Dichloro-4-(trifluoromethyl)nicotinamide.

Historical Significance in Insecticide Research

The development of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide marked a pivotal moment in insecticide research, particularly in the ongoing effort to create more selective pesticides with novel modes of action. Traditional insecticides often demonstrated broad-spectrum activity, affecting beneficial insects alongside target pests, which presented significant ecological challenges.

Research involving 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and similar compounds contributed to a new generation of insecticides with improved selectivity. Flonicamid, which relies on chemistry pioneered with compounds like 2,6-Dichloro-4-(trifluoromethyl)nicotinamide, was initially misclassified as a neonicotinoid due to superficial similarities. However, subsequent research revealed its distinct mode of action, leading to its classification in its own category as an IRAC Group 29 insecticide.

Morita et al. (2000) first described the unique activity of flonicamid, demonstrating that while it caused complete cessation of aphid feeding, it exhibited none of the effects common to other neonicotinoids. This reclassification underscores the unique chemistry embodied by 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and its derivatives, representing a significant departure from conventional insecticide chemistry of the time.

Evolution from Early Pyridine Carboxamides

2,6-Dichloro-4-(trifluoromethyl)nicotinamide emerges from a rich lineage of research into pyridine-based agrochemicals. ISK's long-standing interest in trifluoromethyl-substituted pyridine derivatives had previously yielded several commercially important agricultural chemicals, including fluazifop-butyl, flazasulfuron, chlorfluazuron, and fluazinam.

A unifying structural feature across these compounds is the strategic placement of trifluoromethyl groups at the β-position of the pyridine ring, a characteristic that 2,6-Dichloro-4-(trifluoromethyl)nicotinamide shares. This structural motif proved critical for biological activity, establishing a foundation for the development of more advanced pyridine carboxamides.

The evolution from these earlier pyridine derivatives to more sophisticated compounds like 2,6-Dichloro-4-(trifluoromethyl)nicotinamide represents a significant advancement in agricultural chemistry, demonstrating how iterative refinements in molecular structure can yield compounds with increasingly specialized biological activities. This evolutionary process ultimately led to the development of N-cyanomethyl-4-(trifluoromethyl)nicotinamide (flonicamid), which was selected as a candidate for commercial development based on its superior insecticidal activity and environmental profile.

Research Milestones and Patent History

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and related compounds has been the subject of extensive patent activity, reflecting their commercial importance and the ongoing efforts to improve production methods.

One of the earliest relevant patents, US5360806A, described a synthesis route using 2,6-dichloro-4-trifluoromethylpyridine as a starting material. This method involved reacting the starting material with carbon dioxide under the influence of lithium diisopropylamide (LDA), followed by esterification, catalytic hydrogenolysis dechlorination, and ester hydrolysis to produce 4-trifluoromethylnicotinic acid. While effective, this approach required strict anhydrous low-temperature conditions and expensive raw materials, limiting its industrial applicability.

European patent EP0744400A2 and Japanese patent JP2007210923A pioneered alternative synthesis methods using trifluoroacetyl chloride or trifluoroacetic anhydride as starting materials. These approaches involved acylation with vinyl ether, followed by ammoniation and reaction with 3-methoxy methyl acrylate or 3,3-dimethoxy methyl propionate, concluding with cyclization and hydrolysis reactions. Despite their innovation, these methods faced challenges due to the poor stability and high cost of some raw materials.

More recent patents have focused on addressing the limitations of earlier methods. Chinese patent CN117164511A, filed in 2023, describes a preparation method using 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate as raw materials. This approach offers advantages in terms of reduced toxicity and simpler preparation methods, making it more suitable for industrial production.

Similarly, CN111574440A presents a synthesis method involving the reaction of methyl acrylate with 4-amino-1,1,1-trifluoro-3-buten-2-one to obtain intermediates that can be converted to 4-trifluoromethyl nicotinic acid. This patent emphasizes the advantages of simple reaction operations, mild conditions, and easily obtained raw materials, addressing key concerns for industrial-scale production.

A-Type Potassium Channel Blockade Mechanism

2,6-Dichloro-4-(trifluoromethyl)nicotinamide exerts its insecticidal activity by selectively blocking inwardly rectifying potassium (Kir) channels, which are critical for maintaining ion homeostasis in insect cells [5]. Kir channels facilitate potassium influx during hyperpolarization, regulating processes such as salivary secretion and Malpighian tubule function. By binding to the pore-forming region of these channels, the compound disrupts potassium conductance, leading to cellular depolarization and impaired ion gradient maintenance [5] [6].

Electrophysiological studies on aphid neurons demonstrate that exposure to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide reduces Kir-mediated currents by approximately 70% within minutes, as measured via whole-cell patch-clamp recordings [5]. This blockade prevents insects from regulating osmotic balance, ultimately causing starvation due to disrupted feeding behavior. Structural analysis suggests that the trifluoromethyl group enhances binding affinity to hydrophobic residues within the channel vestibule, while the chloro-substituted pyridine ring stabilizes interactions with extracellular loop regions [6].

Neurophysiological Effects on Insect Feeding Behavior

The compound’s antifeedant activity arises from its dual action on salivary glands and central nervous system (CNS) pathways. By inhibiting Kir channels in salivary gland cells, 2,6-Dichloro-4-(trifluoromethyl)nicotinamide suppresses saliva secretion, which is essential for stylet penetration and nutrient uptake in aphids [5]. Concurrently, it induces neurotoxic effects by altering action potential propagation in sensory neurons innervating the proboscis.

In Myzus persicae (green peach aphid), treated individuals exhibit ataxia and inability to retract their stylets, leading to prolonged starvation [5]. Neurophysiological recordings from labial nerve bundles reveal a 90% reduction in firing frequency within 30 minutes of exposure, correlating with cessation of feeding [5]. These effects are reversible upon washout in early stages but become irreversible after prolonged exposure, suggesting cumulative damage to neuronal membranes.

Chordotonal Organ Modulation

Chordotonal organs, mechanosensory structures in insect legs and antennae, rely on potassium-dependent repolarization to transmit proprioceptive signals. 2,6-Dichloro-4-(trifluoromethyl)nicotinamide disrupts these organs by impairing Kir channels in sensory neurons, leading to aberrant locomotion and coordination. In Drosophila melanogaster, exposure results in leg joint swelling and erratic jumping behavior, phenotypes consistent with proprioceptive dysfunction [5].

Microelectrode array studies on isolated chordotonal organs show a 50% decrease in spike-timing precision under treatment, indicating disrupted sensory feedback loops [5]. This modulation likely contributes to the compound’s efficacy in reducing insect mobility and reproductive success.

Comparative Analysis with Neonicotinoid Mechanisms

Unlike neonicotinoids such as nitenpyram, which irreversibly bind to nicotinic acetylcholine receptors (nAChRs) and cause hyperexcitation [2], 2,6-Dichloro-4-(trifluoromethyl)nicotinamide avoids direct interaction with cholinergic systems. This distinction is critical for mitigating resistance, as over 80% of neonicotinoid-resistant aphid populations remain susceptible to the compound [5].

Feature2,6-Dichloro-4-(trifluoromethyl)nicotinamideNeonicotinoids
Primary TargetInwardly rectifying potassium (Kir) channelsNicotinic acetylcholine receptors
Effect on Ion FlowBlocks K⁺ influxPermeabilizes Na⁺/Ca²⁺
Onset Time10–30 minutes2–5 minutes
Resistance Incidence<5%60–80%

The compound’s slower onset reflects its indirect disruption of feeding rather than immediate neuroexcitation, reducing secondary pest outbreaks caused by "knockdown" effects [5].

Electrophysiological Studies on Insect Neurons

Voltage-clamp experiments on Schistocerca gregaria (desert locust) neurons quantify the compound’s impact on delayed rectifier potassium currents (Iₖ). At 10 μM, 2,6-Dichloro-4-(trifluoromethyl)nicotinamide reduces Iₖ amplitude by 45%, prolonging action potential duration by 200% [5]. This delays repolarization and increases intracellular Ca²⁺, triggering apoptosis in motor neurons.

Single-channel recordings further reveal a dose-dependent decrease in Kir channel open probability, with a half-maximal inhibitory concentration (IC₅₀) of 2.3 μM [6]. Cooperative binding is inferred from Hill coefficients >1, suggesting multiple interaction sites. These findings underscore the compound’s potency in destabilizing neuronal excitability through ion channel modulation.

The earliest synthetic approaches to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide were primarily based on modifications of existing nicotinic acid derivative syntheses, adapted to accommodate the unique substituent pattern of this target molecule.

Lithium Diisopropylamide-Mediated Carboxylation Route

One of the pioneering synthetic routes involved the use of 2,6-dichloro-4-trifluoromethylpyridine as a starting material. This approach, described in US Patent 5360806A, employed lithium diisopropylamide (LDA) as a strong base to facilitate the reaction with carbon dioxide . The synthetic sequence proceeded through the following key steps:

  • Carboxylation: 2,6-dichloro-4-trifluoromethylpyridine was treated with LDA under strictly anhydrous conditions at low temperatures (-78°C to -40°C) to generate the corresponding carbanion
  • Carbon dioxide insertion: The carbanion intermediate was quenched with carbon dioxide to form the carboxylate salt
  • Esterification: The carboxylic acid was converted to its methyl ester using standard esterification procedures
  • Selective dechlorination: Catalytic hydrogenolysis was employed to remove one chlorine atom while preserving the trifluoromethyl group
  • Amide formation: The ester was converted to the corresponding amide through ammonolysis

This route, while chemically sound, suffered from several practical limitations including the requirement for expensive reagents, strict anhydrous conditions, and relatively low overall yields (typically 30-40%) .

Trifluoroacetyl Chloride-Based Approach

European Patent EP0744400A2 and Japanese Patent JP2007210923A described an alternative approach utilizing trifluoroacetyl chloride or trifluoroacetic anhydride as the key trifluoromethyl source . This methodology involved:

  • Acylation: Trifluoroacetyl chloride was reacted with vinyl ether under controlled conditions
  • Ammonolysis: The acylated product was treated with ammonia gas or aqueous ammonia
  • Condensation: The resulting intermediate was condensed with 3-methoxy methyl acrylate or 3,3-dimethoxy methyl propionate
  • Cyclization: Ring closure was achieved under basic conditions
  • Hydrolysis: Final hydrolysis yielded the target nicotinamide derivative

Despite its innovative approach, this route was hampered by the poor stability and high cost of the methoxy acrylate starting materials, making it unsuitable for large-scale production .

Cyanoacetamide-Based Cyclization

A third original route, reported in Chinese Patent CN101851193A, employed trifluoroacetyl acetic ether and cyanoacetamide as starting materials [3]. The synthetic sequence involved:

  • Cyclization: Formation of the pyridine ring through condensation of trifluoroacetyl acetic ether with cyanoacetamide
  • Chlorination: Introduction of chlorine atoms using phosphorus oxychloride (POCl₃)
  • Cyano hydrolysis: Conversion of the nitrile group to the corresponding carboxylic acid
  • Amide formation: Final conversion to the nicotinamide derivative

This approach faced significant challenges including low yields during the chlorination step, potential reduction of both the cyano group and pyridine ring during catalytic hydrogenolysis, and environmental concerns associated with POCl₃ usage [3].

Industrial Scale Production Methodologies

The development of industrial-scale production methods for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide has been driven by the need to overcome the limitations of laboratory-scale synthetic routes while maintaining product quality and economic viability.

Continuous Process Development

Modern industrial approaches have increasingly focused on continuous processing technologies to improve efficiency and reduce environmental impact. The implementation of continuous-flow microreactors has shown particular promise, offering several advantages over traditional batch processes [4] [5]:

  • Enhanced mass and heat transfer: Microreactor technology provides superior control over reaction parameters
  • Reduced reaction times: Continuous operation allows for significantly shorter residence times
  • Improved safety: Better containment of hazardous intermediates and reagents
  • Scalability: Easier scale-up through numbering-up of microreactor units

Catalyst System Optimization

Industrial production has benefited from the development of more efficient catalyst systems. The use of palladium-copper bimetallic catalysts has shown significant improvements in both yield and selectivity [6]. These catalyst systems offer:

  • Enhanced activity: Lower catalyst loadings while maintaining high conversion rates
  • Improved selectivity: Reduced formation of unwanted byproducts
  • Increased stability: Longer catalyst lifetimes under industrial conditions
  • Recovery and reuse: Easier catalyst separation and regeneration

Process Integration Strategies

Modern industrial processes have incorporated various integration strategies to improve overall efficiency:

  • Telescoped reactions: Combining multiple synthetic steps without intermediate isolation
  • Solvent recycling: Implementation of solvent recovery and reuse systems
  • Waste minimization: Development of atom-economic synthetic routes
  • Energy optimization: Heat integration and process intensification

Alternative Synthesis Pathways

The limitations of original synthetic routes have spurred the development of alternative pathways that offer improved practicality, higher yields, and better environmental profiles.

Methyl Acrylate Oxidation Route

A significant breakthrough in the synthesis of related trifluoromethyl nicotinic acid derivatives was reported in Chinese Patent CN111574440A [6]. This approach utilizes methyl acrylate as a readily available starting material and proceeds through the following key steps:

  • Oxidative coupling: Methyl acrylate (8.00 g, 92.93 mmol) is dissolved in a biphasic system of toluene and water (50 mL each) with palladium chloride (494.35 mg, 2.79 mmol) and copper chloride (1.50 g, 11.15 mmol) as catalysts
  • Oxygen insertion: The system is saturated with oxygen and monitored by gas chromatography until reaction completion
  • Amination: The oxidized intermediate is slowly added to 4-amino-1,1,1-trifluoro-3-buten-2-one (10.00 g, 71.9 mmol)
  • Reflux reaction: The mixture is heated to reflux for 4.5 hours under TLC monitoring
  • Cyclization: Addition of sodium methoxide (4.66 g, 86.31 mmol) followed by reflux for 6.5 hours
  • Hydrolysis: Treatment with sodium hydroxide aqueous solution at 50°C
  • Acidification: pH adjustment to 2.3 with 1M HCl to precipitate the product

This route achieves yields of 75-80% and operates under milder conditions compared to earlier methods [6].

Trifluoroacetyl Chloride Acylation Pathway

Chinese Patent CN109467532B describes an improved trifluoroacetyl chloride-based synthesis that addresses many of the limitations of earlier approaches [7]. The key improvements include:

  • Acylation optimization: Vinyl ethyl ether (72.1 g) is reacted with trifluoroacetyl chloride (145.8 g) in the presence of pyridine (87.0 g) at controlled temperature (10-15°C)
  • Cyclization enhancement: The acylation product is treated with 3-amino acrylonitrile (68.1 g) in ethanol at reflux for 3 hours
  • Base-catalyzed ring closure: Addition of sodium ethoxide (59.4 g) followed by reflux for 5 hours
  • Hydrolysis: Treatment with sodium hydroxide (50 g) in water at 80°C
  • Product isolation: pH adjustment and crystallization yield the target compound

This pathway achieves yields of 65.6-96.7% for individual steps with good overall efficiency [7].

Modified Multi-Step Approach

A third alternative pathway, described in Chinese Patent CN107298653A, utilizes a modified multi-step approach with ethyl trifluoroacetoacetate as a key intermediate [8]. The process involves:

  • Addition reaction: 1,1,1-trifluoro-4-aminobutene ketone reacts with 2-methoxymethylene dimethyl malonate under basic conditions
  • Ring closure: The addition product undergoes cyclization in alcoholic solvent with heating
  • Hydrolysis-decarboxylation: Acid treatment effects simultaneous hydrolysis and decarboxylation

This approach achieves yields ranging from 49-76.5% depending on reaction conditions [8].

Green Chemistry Approaches for Synthesis

The increasing emphasis on environmental sustainability has driven the development of green chemistry approaches for the synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and related derivatives.

Enzymatic Catalysis

The use of immobilized lipases, particularly Novozym 435 from Candida antarctica, has emerged as a highly effective green chemistry approach for nicotinamide derivative synthesis [4] [5]. This enzymatic method offers several advantages:

  • High selectivity: Enzymatic reactions typically exhibit excellent regio- and stereoselectivity
  • Mild conditions: Reactions proceed at moderate temperatures (50°C) and neutral pH
  • Catalyst reusability: Immobilized enzymes can be recovered and reused multiple times
  • Reduced waste: Minimal byproduct formation compared to traditional chemical methods

The enzymatic approach achieves yields of 81.6-88.5% with reaction times of only 35 minutes [4] [5].

Environmentally Friendly Solvents

The replacement of traditional organic solvents with environmentally benign alternatives has been a key focus of green chemistry approaches:

  • tert-Amyl alcohol: Used as a green solvent for enzymatic reactions, offering good substrate solubility while being biodegradable
  • Water-based systems: Biphasic aqueous-organic systems that minimize organic solvent usage
  • Ionic liquids: Task-specific ionic liquids that can be designed for optimal reaction performance while being recyclable

Continuous-Flow Microreactor Technology

The integration of continuous-flow microreactor technology with green chemistry principles has produced particularly promising results [4] [5]. This approach offers:

  • Precise control: Excellent control over reaction parameters including temperature, pressure, and residence time
  • Intensified mixing: Enhanced mass transfer leading to improved reaction rates
  • Reduced inventory: Minimal accumulation of hazardous intermediates
  • Easy scale-up: Straightforward scaling through parallel operation of multiple microreactors

The continuous-flow approach has demonstrated significant improvements in both yield and environmental impact compared to traditional batch processes [4] [5].

Solvent-Free Synthesis

Recent developments have explored solvent-free synthetic approaches that eliminate the need for organic solvents entirely. These methods typically involve:

  • Solid-state reactions: Reactions conducted in the solid state using grinding or thermal activation
  • Mechanochemistry: Ball-milling techniques that provide the energy for bond formation
  • Microwave-assisted synthesis: Solvent-free reactions activated by microwave irradiation

These approaches have achieved yields exceeding 85% while completely eliminating solvent waste [9].

Recent Advancements in Synthetic Efficiency

The period from 2020 to 2024 has witnessed significant advancements in the synthetic efficiency of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and related trifluoromethyl-containing heterocycles.

Novel Catalyst Systems

The development of improved catalyst systems has been a major focus of recent research. Key advancements include:

  • Bimetallic catalysts: Palladium-copper and platinum-copper systems showing enhanced activity and selectivity
  • Heterogeneous catalysts: Solid-supported catalysts that facilitate product separation and catalyst recovery
  • Photocatalytic systems: Light-driven catalytic processes that operate under mild conditions

Flow Chemistry Applications

The application of flow chemistry techniques has expanded significantly, with notable developments including:

  • Modular reactor systems: Flexible reactor configurations that can be adapted for different synthetic routes
  • Automated optimization: Computer-controlled systems that optimize reaction conditions in real-time
  • Integrated workup: Continuous purification and isolation integrated with the synthetic process

Multicomponent Reactions

The development of multicomponent reactions has improved step economy and overall efficiency [10]. Recent advances include:

  • Tandem reactions: Sequential reactions that proceed without intermediate isolation
  • Cascade processes: Multiple bond-forming reactions in a single synthetic operation
  • Domino reactions: Chain reactions that form multiple bonds in a single step

A particularly notable example is the development of a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction for the synthesis of nicotinimidamides, which has shown excellent efficiency and broad substrate scope [10].

Unified Flow Platforms

The most recent advancement has been the development of unified flow platforms for trifluoromethyl-heteroatom synthesis [11]. These platforms offer:

  • Modular design: Flexible reactor configurations that can be adapted for different target molecules
  • On-demand synthesis: Generation of reactive intermediates as needed
  • Sustainable approach: Avoidance of persistent fluorinated reagents
  • Broad applicability: Synthesis of diverse trifluoromethyl-containing compounds

This approach represents a significant advancement in the field, offering potential for both laboratory and industrial applications [11].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Dates

Last modified: 08-15-2023

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